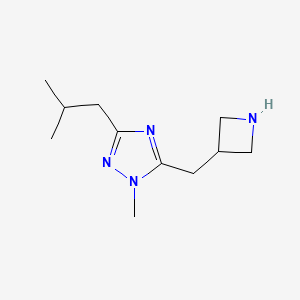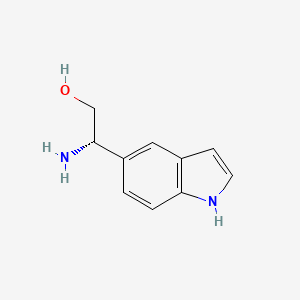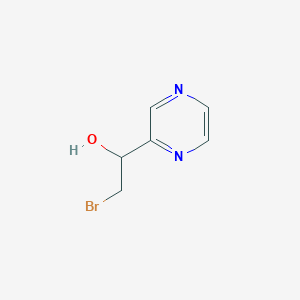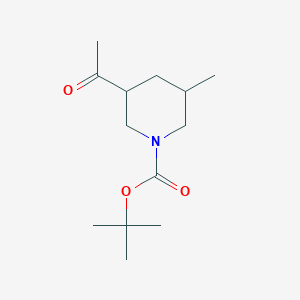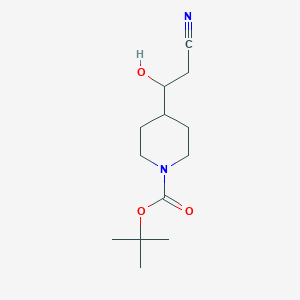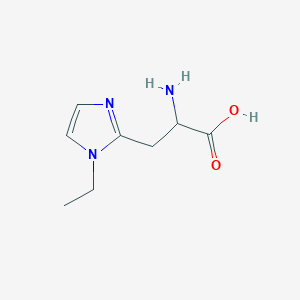
2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid is a compound that features both an amino group and an imidazole ring. This unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine. The presence of the imidazole ring, which is a common motif in many biologically active molecules, adds to its significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amino group, resulting in different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The amino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological functions.
Imidazole-4-acetic acid: Another imidazole-containing compound with distinct properties and applications.
Uniqueness: 2-Amino-3-(1-ethyl-1h-imidazol-2-yl)propanoic acid is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature sets it apart from other similar compounds and contributes to its specific applications and effects.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
2-amino-3-(1-ethylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-4-3-10-7(11)5-6(9)8(12)13/h3-4,6H,2,5,9H2,1H3,(H,12,13) |
Clé InChI |
XZDCFXBREORFMX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


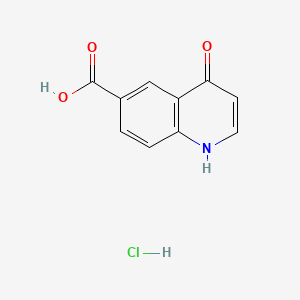
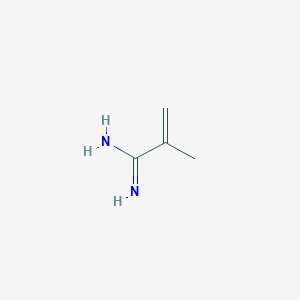
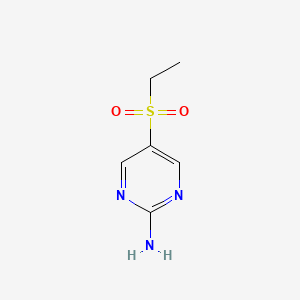
![3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol](/img/structure/B13624721.png)

